molecular formula C6H5F4N3 B11900364 5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 117482-31-2

5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11900364
CAS No.: 117482-31-2
M. Wt: 195.12 g/mol
InChI Key: DWWYIAWWTLQKHR-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine ( 117482-31-2) is a fluorinated pyrimidine derivative of high interest in advanced chemical and pharmaceutical research. This compound is identified as belonging to the PFAS (Per- and Polyfluoroalkyl Substances) family of chemicals . The pyrimidine ring system is a fundamental pharmacophore in medicinal chemistry, known for its wide range of biological activities, making it a privileged structure in therapeutics . As a key synthetic building block, this amine-functionalized pyrimidine serves as a versatile precursor for the development of novel molecules. Its specific research applications are derived from its core structure, which is commonly investigated in the design and synthesis of compounds with potential herbicide , pharmaceutical, and agrochemical properties. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

CAS No.

117482-31-2

Molecular Formula

C6H5F4N3

Molecular Weight

195.12 g/mol

IUPAC Name

5-fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C6H5F4N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13)

InChI Key

DWWYIAWWTLQKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Hantzsch–Traumann Thiazole-Inspired Cyclization

Adapting methods from CDK4/6 inhibitor syntheses, enaminones and guanidines serve as precursors for pyrimidine ring closure. For example:

  • Enaminone preparation : Reacting 1,1,1-trifluoropentane-2,4-dione with thioureas yields acetylthiazoles, which are converted to enaminones via DMF-DMA.

  • Cyclization with guanidines : Enaminones react with guanidine hydrochloride under basic conditions to form the pyrimidine ring. Fluorination at C5 is achieved using SelectFluor in methanol.

Example protocol :

  • Synthesize enaminone 13 from 1,1,1-trifluoropentane-2,4-dione and cyclopentylthiourea.

  • Fluorinate 13 with SelectFluor to obtain 14 .

  • Cyclize 14 with guanidine hydrochloride in tetrahydrofuran (THF) with sodium hydride to yield the pyrimidine core.

Formamide-Mediated Cyclization

A patent method for 5-fluoro-6-ethyl-4-hydroxypyrimidine is modified for trifluoromethyl incorporation:

  • Enamine formation : React α-fluoro-propionyl acetate with ammonia in methanol below 50°C.

  • Cyclization : Treat the enamine with formamide and sodium methoxide to form 5-fluoro-4-hydroxy-6-(trifluoromethyl)pyrimidine.

  • Chlorination and amination : Use POCl₃ for hydroxyl-to-chlorine substitution, followed by amination with NH₃/EtOH.

Key optimization :

  • Solvent : Methanol enhances cyclization efficiency.

  • Base : Sodium methoxide (2–4 eq.) ensures complete deprotonation.

Functional Group Interconversion Approaches

Trifluoromethylation via Grignard Reagents

Introducing CF₃ early avoids reactivity issues:

  • Starting material : 4-chloro-5-fluoropyrimidine.

  • Trifluoromethylation : Use CF₃MgBr in THF at −78°C to substitute C6 chlorine.

  • Methylation : Methyl iodide and NaH in DMF install C4 methyl.

  • Amination : NH₃ gas in ethanol replaces C2 chlorine.

Yield considerations :

  • Trifluoromethylation: ~60% (due to steric hindrance).

  • Methylation: >85%.

Halogen Exchange for Fluorine Installation

Late-stage fluorination using KF/18-crown-6 in DMSO at 120°C replaces bromine or iodine at C5.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Hantzsch CyclizationEnaminones, guanidinesCyclization, fluorination45–60High regioselectivityMulti-step, costly reagents
Formamide Cyclizationα-fluoro-propionyl acetate, formamideEnamine formation, ring closure50–65Scalable, mild conditionsRequires POCl₃ for chlorination
Grignard CF₃ Addition4-chloro-5-fluoropyrimidine, CF₃MgBrCF₃ substitution, amination55–70Early CF₃ introductionLow temps (−78°C), sensitive reagents

Purification and Characterization

  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures improve purity (>98%).

  • Spectroscopic validation :

    • ¹H NMR : CF₃ group (δ 3.9–4.1 ppm as singlet).

    • ¹⁹F NMR : Fluorine at C5 (δ −110 to −115 ppm).

Emerging Methodologies

  • Photocatalytic C–H trifluoromethylation : Direct C6 functionalization using CF₃I and Ir photocatalysts (experimental stage).

  • Flow chemistry : Continuous synthesis of enaminones reduces reaction times by 70% .

Chemical Reactions Analysis

Pyrimidine Ring Cyclization

  • Method : Enaminones or guanidine derivatives react with carbonyl compounds (e.g., formamide, DMF-DMA) to form the pyrimidine core.

  • Example : In one study, enaminones were coupled with guanidine hydrochloride to construct pyrimidine rings, followed by nitration and reduction to introduce amine groups .

  • Relevance : This general approach applies to the target compound, where the pyrimidine ring is formed via cyclization of enaminones with nitrogen-containing reagents.

Fluorination

  • Method : Selective fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the presence of Ag₂CO₃ .

  • Reaction Conditions :

    • Substrate: 4-substituted 2-aminopyrimidine derivatives.

    • Solvent: Dichloromethane (DCM).

    • Temperature: Ice bath (0–5°C).

  • Selectivity : The method achieves regioselective fluorination at the 5-position of pyrimidines, as demonstrated in the synthesis of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine .

  • Yield : 40–85% depending on substituents .

Trifluoromethyl Group Installation

  • Method : Direct substitution or introduction during cyclization.

  • Example : Bromination of pyrimidine precursors with NBS followed by substitution with trifluoromethyl reagents (e.g., CF₃I) .

Amine Group Reactions

The pyrimidin-2-amine group undergoes standard amine reactions:

  • Alkylation/Acylation :

    • Reacts with alkyl halides or acyl chlorides to form N-alkylated/acylated derivatives.

    • Example: In kinase inhibitors, the amine is often coupled with aromatic systems (e.g., pyridine, piperidine) via amidation or reductive amination .

Fluorine Substituent Reactivity

  • Stability : The fluorine at position 5 is inert under standard reaction conditions but may participate in aromatic substitution under harsh conditions.

Trifluoromethyl Group Reactivity

  • Electron-Withdrawing Effects : Enhances the stability of adjacent functional groups (e.g., amines) and directs electrophilic substitution.

Analytical and Structural Data

Property Value/Method
Molecular Formula C₆H₄F₄N₃ (calculated from substituents: 5-F, 4-CH₃, 6-CF₃)
InChI Derived from pyrimidine core with fluorine, methyl, and trifluoromethyl groups
Synthesis Yield 40–85% (fluorination step)

Reaction Comparison Table

Reaction Type Reagents/Conditions Key Outcome Source
Fluorination Selectfluor™, Ag₂CO₃, DCM, 0–5°CRegioselective 5-fluorination
Pyrimidine Cyclization Enaminones + guanidine, DMF-DMAPyrimidine ring formation
Alkylation Alkyl halides, AcClN-alkylated/acylated pyrimidine derivatives

Research Findings

  • Selectfluor™ Fluorination : Achieves positional control in fluorination, critical for maintaining biological activity .

  • Pyrimidine Cyclization : Key step in constructing kinase inhibitors, with guanidine coupling enabling diverse substituent incorporation .

  • Functional Group Compatibility : The amine group’s reactivity (e.g., amidation) is leveraged in drug design for targeted bioactivity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in tumorigenesis. PRMT5 inhibitors have shown promise in clinical trials for various cancers, including non-small cell lung cancer and melanoma. The compound's structure allows it to interact effectively with the target enzyme, potentially leading to significant tumor growth inhibition .

Antiviral Research

The compound's structural characteristics make it a candidate for antiviral drug development. Its fluorinated groups can enhance metabolic stability and bioavailability, which are critical for effective antiviral agents. Research is ongoing to evaluate its efficacy against specific viral targets.

Agrochemical Applications

In agrochemistry, fluorinated compounds like this compound are explored for their herbicidal properties. The introduction of trifluoromethyl groups can improve herbicide potency and selectivity, making them valuable in crop protection strategies.

Case Study 1: PRMT5 Inhibition

A study published in a peer-reviewed journal evaluated several PRMT5 inhibitors, including derivatives of pyrimidine compounds like this compound. The results indicated that these inhibitors could significantly reduce tumor cell viability in vitro and in vivo models, suggesting a pathway for future cancer therapies .

Case Study 2: Fluorinated Agrochemicals

Research conducted on various fluorinated pyrimidines demonstrated their effectiveness as herbicides. The study focused on the structure-activity relationship (SAR) of these compounds, showing that modifications such as trifluoromethyl substitution enhance herbicidal activity against specific weed species .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural analogs of 5-fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
This compound (Target Compound) 5-F, 4-CH₃, 6-CF₃ ~245.1 g/mol* Presumed bioactivity via pyrimidine scaffold; potential receptor modulation (inferred)
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine 4-O-(2,6-F₂C₆H₃), 5-CH₃, 6-CF₃ 331.2 g/mol Potentiator of HMRGX1 receptor for pain treatment; enhanced solubility due to phenoxy group
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134) 2-NH₂, bulky triarylmethyl group at position 4 437.4 g/mol Improved steric hindrance; potential kinase inhibition (structural inference)
5-Fluoro-2-methoxypyrimidin-4-amine 5-F, 2-OCH₃, 4-NH₂ 158.1 g/mol Reduced lipophilicity due to methoxy group; possible hydrogen-bonding interactions
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-NH₂, 5-CH₂NH(4-OCH₂CH₃C₆H₄), 6-CH₃, 2-C₆H₅ 458.5 g/mol Extended π-stacking and hydrogen-bonding networks; crystallographically characterized
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine Imidazo-pyridine core with CF₃ at position 2 179.6 g/mol Distinct heterocyclic system; altered electronic properties compared to pyrimidines

*Calculated based on formula C₆H₆F₄N₃.

Key Observations:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group at position 6 (common in the target compound and Example 5 of ) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Bulky substituents (e.g., triarylmethyl groups in T134 ) may improve selectivity for specific protein pockets but reduce solubility.

Positional Isomerism :

  • The target compound’s 2-amine group contrasts with 4-amine derivatives (e.g., ), which exhibit distinct hydrogen-bonding patterns. For instance, N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-substituted pyrimidin-4-amine forms intermolecular N–H⋯N bonds, influencing crystal packing .

The phenoxy group in Example 5 introduces additional hydrogen-bond acceptors, enhancing solubility compared to the target compound.

Biological Activity

5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 117482-31-2) is a fluorinated pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceuticals. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6_6H5_5F4_4N3_3, with a molar mass of 195.12 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC6_6H5_5F4_4N3_3
Molar Mass195.12 g/mol
CAS Number117482-31-2
Storage Conditions2-8°C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic substitution reactions or via fluorination techniques.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that fluorinated pyrimidines can inhibit the proliferation of cancer cells, such as L1210 mouse leukemia cells, with IC(50) values in the nanomolar range . The mechanism involves the intracellular release of active metabolites that interfere with DNA synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a prodrug that is metabolized into active forms capable of inhibiting key enzymes involved in nucleotide biosynthesis. The presence of fluorine atoms enhances the binding affinity to target enzymes and alters the pharmacokinetics favorably .

Study on Fluorinated Pyrimidines

A study published in MDPI highlighted the role of fluorinated small molecules in enhancing drug potency. It was noted that the incorporation of trifluoromethyl groups significantly increases the activity against various biological targets compared to non-fluorinated analogs .

Clinical Implications

In clinical settings, derivatives of pyrimidine compounds have shown promise in treating various cancers. For instance, compounds with similar structures have been evaluated for their effects on tumor growth inhibition, demonstrating substantial efficacy in preclinical models .

Q & A

Q. How to design a kinetic study for the hydrolysis of this compound in aqueous media?

  • Methodological Answer :
  • Conditions : Vary pH (2–12), temperature (25–60°C), and ionic strength.
  • Analytical Tools : Use HPLC to quantify degradation products (e.g., 4-methyl-6-trifluoromethyluracil).
  • Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants and activation energy .

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